molecular formula C20H19FN4O4 B387625 1-(4-Fluorophenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione CAS No. 311325-86-7

1-(4-Fluorophenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione

Cat. No.: B387625
CAS No.: 311325-86-7
M. Wt: 398.4g/mol
InChI Key: JQMCHYJYMGQMFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidinediones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidinedione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step may involve a nucleophilic substitution reaction where a fluorophenyl halide reacts with a nucleophile.

    Attachment of the Nitrophenyl-Piperazine Moiety: This can be done through a coupling reaction, such as a Buchwald-Hartwig amination, where the piperazine ring is introduced.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)-3-(4-{4-aminophenyl}-1-piperazinyl)-2,5-pyrrolidinedione
  • 1-(4-Chlorophenyl)-3-(4-{4-nitrophenyl}-1-piperazinyl)-2,5-pyrrolidinedione

Uniqueness

1-(4-Fluorophenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione is unique due to the presence of both fluorophenyl and nitrophenyl groups, which may impart distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

311325-86-7

Molecular Formula

C20H19FN4O4

Molecular Weight

398.4g/mol

IUPAC Name

1-(4-fluorophenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C20H19FN4O4/c21-14-1-3-16(4-2-14)24-19(26)13-18(20(24)27)23-11-9-22(10-12-23)15-5-7-17(8-6-15)25(28)29/h1-8,18H,9-13H2

InChI Key

JQMCHYJYMGQMFV-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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